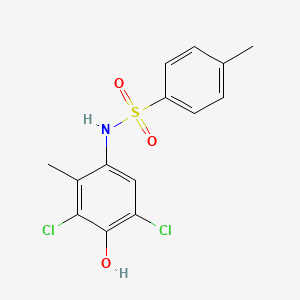

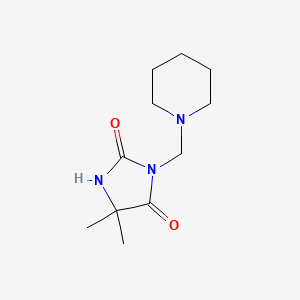

1-(9-anthrylmethyl)-4-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions. For instance, N-(9-anthrylmethyl)-N′-arylmethylidenebenzene-1,2-diamines and 1-(9-anthrylmethyl)-2-aryl-1H-benzimidazoles were synthesized by condensation of N-(9-anthrylmethyl)benzene-1,2-diamine with aromatic and heterocyclic aldehydes . A one-step method for preparation of fluorescent 9-anthrylmethyl esters from triacylglycerols (TAG) involves base-catalyzed transesterification using potassium 9-anthracenemethoxide .Aplicaciones Científicas De Investigación

Novel Cytotoxic and Anticancer Agents

Piperidine derivatives have been investigated for their cytotoxicity and potential as anticancer agents. For instance, certain piperidines exhibited significant cytotoxicity towards murine and human tumor cells, indicating their potential as a new class of cytotoxic agents for cancer treatment (Dimmock et al., 1998).

Anti-Acetylcholinesterase Activity

Some piperidine derivatives have shown promising anti-acetylcholinesterase (anti-AChE) activity, suggesting their potential use in treating conditions like Alzheimer's disease. For example, specific derivatives were found to be potent inhibitors of acetylcholinesterase, with significant increases in activity upon introduction of bulky moieties or alkyl/phenyl groups (Sugimoto et al., 1990).

Cannabinoid Receptor Antagonists

Piperidine derivatives have also been explored for their role as cannabinoid receptor antagonists, potentially offering therapeutic benefits for conditions mediated by the cannabinoid system. Structural requirements for potent activity were identified, contributing to the understanding of cannabinoid receptor binding and function (Lan et al., 1999).

Central Nervous System Agents

The synthesis of piperidine derivatives has been prompted by their potential application as central nervous system agents, aiming to explore their antidepressant and antitetrabenazine activity. This research highlights the importance of the piperidine moiety in developing new CNS drugs (Bauer et al., 1976).

Fluorescent Probes in Ratiometric Analysis

Piperazine substituted perylene-3,4-dicarboximide, a derivative involving piperidine structure, has been used as a fluorescent probe for ratiometric analysis, showing potential applications in biological and chemical sensing (Huang & Tam‐Chang, 2011).

Propiedades

IUPAC Name |

1-(anthracen-9-ylmethyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O/c22-21(24)15-9-11-23(12-10-15)14-20-18-7-3-1-5-16(18)13-17-6-2-4-8-19(17)20/h1-8,13,15H,9-12,14H2,(H2,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGUTCRPOFILGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CC2=C3C=CC=CC3=CC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Anthracen-9-ylmethyl)piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5565770.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B5565775.png)

![2-(pyridin-3-ylmethyl)-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565776.png)

![N'-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methylene)-2-(1-naphthyloxy)acetohydrazide](/img/structure/B5565782.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N-methylacetamide](/img/structure/B5565812.png)

![4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5565826.png)

![2-[4-(4-chlorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B5565827.png)